molecular formula C10H4N2O5 B14442478 4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 75758-22-4

4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14442478
CAS No.: 75758-22-4
M. Wt: 232.15 g/mol
InChI Key: DPDCJDCSJGDJBL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring

Preparation Methods

The synthesis of 4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with nitroacetonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

75758-22-4

Molecular Formula

C10H4N2O5

Molecular Weight

232.15 g/mol

IUPAC Name

4-hydroxy-6-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H4N2O5/c11-4-7-9(13)6-3-5(12(15)16)1-2-8(6)17-10(7)14/h1-3,13H

InChI Key

DPDCJDCSJGDJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)C#N)O

Origin of Product

United States

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